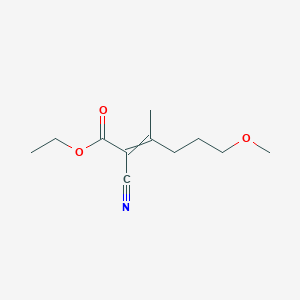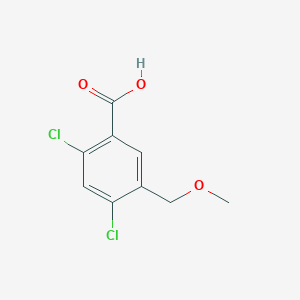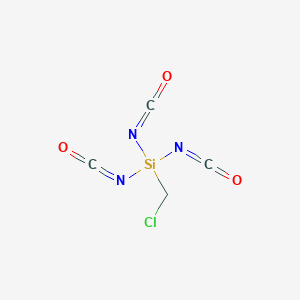
(Chloromethyl)(triisocyanato)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl)(triisocyanato)silane is an organosilicon compound characterized by the presence of a chloromethyl group and three isocyanato groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(triisocyanato)silane typically involves the reaction of chloromethyltrichlorosilane with silver cyanate or sodium cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
ClCH2SiCl3+3AgNCO→ClCH2Si(NCO)3+3AgCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure high yield and purity of the final product. The by-products, such as silver chloride, are typically removed through filtration and other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethyl)(triisocyanato)silane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanato groups can be substituted with other nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and isocyanic acid.
Addition Reactions: The isocyanato groups can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanato groups to form urea derivatives.
Alcohols: React with isocyanato groups to form carbamates.
Water: Hydrolyzes the compound to form silanols and isocyanic acid.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Silanols: Formed from hydrolysis.
Applications De Recherche Scientifique
(Chloromethyl)(triisocyanato)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and coatings.
Organic Synthesis: Serves as a reagent for introducing isocyanato groups into organic molecules.
Bioconjugation: Utilized in the modification of biomolecules for various applications in biotechnology and medicine.
Surface Modification: Employed in the functionalization of surfaces to enhance properties such as adhesion and hydrophobicity.
Mécanisme D'action
The mechanism of action of (Chloromethyl)(triisocyanato)silane involves the reactivity of its isocyanato groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. The chloromethyl group can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyltrichlorosilane: Similar in structure but lacks the isocyanato groups.
Trimethylsilyl Chloride: Contains a trimethylsilyl group instead of a chloromethyl group.
Methyltrichlorosilane: Contains a methyl group instead of a chloromethyl group.
Uniqueness
(Chloromethyl)(triisocyanato)silane is unique due to the presence of both chloromethyl and triisocyanato groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
91485-22-2 |
|---|---|
Formule moléculaire |
C4H2ClN3O3Si |
Poids moléculaire |
203.61 g/mol |
Nom IUPAC |
chloromethyl(triisocyanato)silane |
InChI |
InChI=1S/C4H2ClN3O3Si/c5-1-12(6-2-9,7-3-10)8-4-11/h1H2 |
Clé InChI |
VMENSAFLZFGSAM-UHFFFAOYSA-N |
SMILES canonique |
C([Si](N=C=O)(N=C=O)N=C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
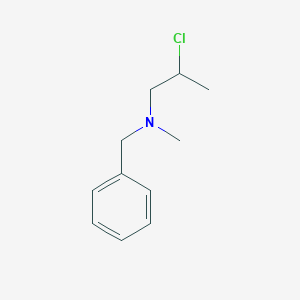
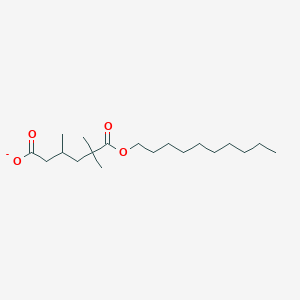
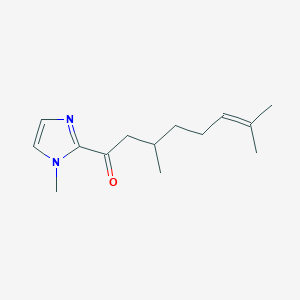
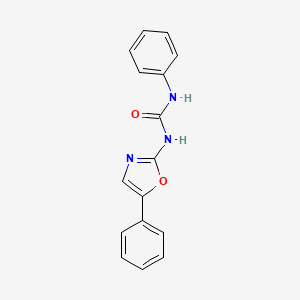
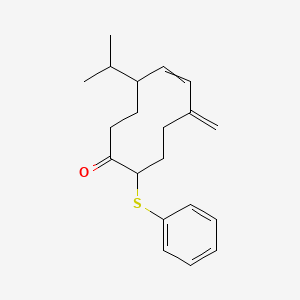
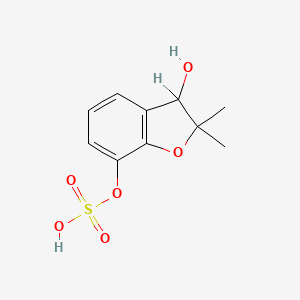
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
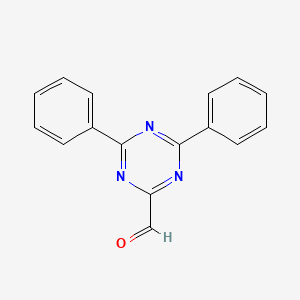
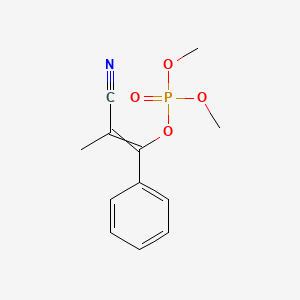
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
